Product packaging for D-Ribopyranosylamine(Cat. No.:CAS No. 85280-61-1)

D-Ribopyranosylamine

Cat. No.: B3024223
CAS No.: 85280-61-1
M. Wt: 149.15 g/mol
InChI Key: RQBSUMJKSOSGJJ-UHFFFAOYSA-N
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Description

beta-D-Lyxopyranosylamine (9CI) is a monosaccharide derivative with the molecular formula C5H11NO4 and a molecular weight of 149.15 g/mol . Its CAS registry number is 501947-89-3 . This compound is a lyxose sugar in its pyranose ring form, where the anomeric hydroxyl group has been replaced by an amine functionality. As a glycosylamine, it serves as a fundamental building block in carbohydrate chemistry research. Computed physical properties include a predicted density of approximately 1.553 g/cm³ and a boiling point of around 339.97 °C at 760 mmHg . This chemical is intended for research and development purposes exclusively and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO4 B3024223 D-Ribopyranosylamine CAS No. 85280-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminooxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBSUMJKSOSGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005763
Record name Pentopyranosylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85280-61-1
Record name NSC129242
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Approaches for β D Lyxopyranosylamine 9ci

Stereoselective and Regioselective Synthesis Strategies

The primary challenge in synthesizing β-D-lyxopyranosylamine lies in controlling the stereochemistry at the anomeric center (C-1) to favor the β-configuration and ensuring the regioselective introduction of the amine group at this position.

Anomeric Control in Glycosylamination Reactions

The direct reaction of a reducing sugar like D-lyxose with an amine typically leads to a mixture of α and β anomers, often with the thermodynamically more stable anomer predominating. Achieving stereocontrol to selectively obtain the β-anomer requires careful consideration of reaction conditions and the nature of the reactants. The anomeric effect, which generally favors an axial orientation for an electronegative substituent at the anomeric position in pyranose rings, would predict the α-anomer to be more stable. Therefore, kinetic control or the use of participating neighboring groups is often necessary to favor the formation of the β-glycosylamine.

One common strategy involves the use of a protected sugar precursor with a suitable leaving group at the anomeric position. The choice of protecting groups on the sugar hydroxyls can influence the stereochemical outcome. For instance, participating groups at the C-2 position can facilitate the formation of a transient oxocarbenium ion intermediate, which can then be attacked by the amine from the less hindered face to yield the desired β-anomer.

Novel Precursor Derivatization and Reaction Mechanisms

The synthesis of complex amino sugars often involves the derivatization of readily available monosaccharides. For instance, the synthesis of a protected derivative of lemonose, which possesses an l-lyxo-configuration, has been achieved from L-rhamnose. One successful route involved the deoxygenation of an intermediate that was also used in the synthesis of the amino sugar callipeltose nih.gov. This highlights a strategy where the stereochemistry of a different sugar is manipulated through a series of reactions to arrive at the desired lyxo-configuration.

The reaction of a vinyl oxirane derived from D-glucal with O-nucleophiles has been shown to proceed in a completely stereoselective manner to afford 2-unsaturated β-O-glycosides nih.gov. While this method yields O-glycosides, the principle of using a strained ring system to control the stereochemistry of the incoming nucleophile could potentially be adapted for the synthesis of N-glycosides. The syn 1,4-addition pathway observed in this reaction provides a high degree of stereocontrol, which is a desirable feature in the synthesis of specific anomers of glycosylamines.

Total Synthesis and Semisynthesis of β-D-Lyxopyranosylamine

Currently, there is a limited body of literature specifically detailing the total synthesis of β-D-lyxopyranosylamine from non-carbohydrate precursors. The more common approach is semisynthesis, starting from D-lyxose or a closely related carbohydrate.

A general semisynthetic approach would involve the following steps:

Protection: Protection of the hydroxyl groups of D-lyxose to prevent side reactions and to influence the stereochemical outcome of the subsequent amination step.

Activation of the Anomeric Center: Introduction of a good leaving group at the anomeric carbon, such as a halide or a triflate, to facilitate nucleophilic substitution.

Glycosylamination: Reaction of the activated sugar with a source of ammonia (B1221849) or a protected amine to form the glycosylamine. The conditions for this step are crucial for controlling the anomeric selectivity.

Deprotection: Removal of the protecting groups to yield the final β-D-lyxopyranosylamine.

The synthesis of lemonose derivatives from L-rhamnose provides a tangible example of a multi-step synthesis to achieve the lyxo-configuration nih.gov.

Route Starting Material Key Steps Outcome Reference
DeoxygenationL-rhamnose glycalEpoxidation-ring opening, deoxygenationSuccessful synthesis of a protected desmethyl derivative of lemonose nih.gov
Electrophilic CyclizationL-rhamnose-Investigated, but not the successful route nih.gov
Epoxidation-Ring OpeningL-rhamnose-Investigated, but not the successful route nih.gov

Green Chemistry Principles and Sustainable Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of glycosylamine synthesis, this translates to using less hazardous solvents, reducing waste, and employing catalytic methods.

The direct reaction of sugars with amines in water or under solvent-free conditions represents a green approach to glycosylamine synthesis. While controlling stereoselectivity in such systems can be challenging, they offer significant environmental benefits over traditional methods that use stoichiometric reagents and organic solvents.

Chemoenzymatic synthesis is a powerful tool that aligns with green chemistry principles. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often in aqueous media. For instance, glycosidases can be used in reverse hydrolysis or transglycosylation reactions to form glycosidic bonds. While specific examples for the enzymatic synthesis of β-D-lyxopyranosylamine are not prevalent in the literature, the successful chemoenzymatic synthesis of other glycosides, such as α-L-rhamnosides using a recombinant α-L-rhamnosidase, demonstrates the potential of this approach nih.gov. A full factorial experimental design has been used to optimize parameters like temperature, substrate concentrations, and solvent to achieve efficient glycosylation nih.gov.

The development of sustainable synthetic pathways for β-D-lyxopyranosylamine would likely involve a combination of these approaches: starting from a renewable resource like D-lyxose, employing enzymatic or other catalytic methods to control stereoselectivity, and minimizing the use of protecting groups and hazardous reagents.

Advanced Structural Elucidation and Conformational Analysis of β D Lyxopyranosylamine 9ci

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. High-resolution methods provide detailed insights into the connectivity, chemical environment, and vibrational modes of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For β-D-Lyxopyranosylamine, both 1D (¹H and ¹³C) and 2D NMR techniques would be employed to assign all proton and carbon signals and to determine the relative stereochemistry of the pyranose ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of β-D-Lyxopyranosylamine is expected to show distinct signals for each of the protons on the pyranose ring and the amine group. The chemical shifts are influenced by the electronegativity of adjacent substituents and the proton's orientation (axial or equatorial). Based on data for D-lyxose, the ring protons would likely appear in the range of 3.5-5.5 ppm. spectrabase.comlibretexts.org The anomeric proton (H-1), being attached to a carbon bonded to both an oxygen and a nitrogen atom, would be expected to resonate at a characteristic downfield shift. The coupling constants (J-values) between adjacent protons, obtained from the signal multiplicities, are crucial for determining their dihedral angles and thus the chair conformation of the ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts for the carbons in the pyranose ring of β-D-Lyxopyranosylamine would be anticipated to be in the range of 60-100 ppm, similar to other monosaccharides. mdpi.comoregonstate.eduwisc.edu The anomeric carbon (C-1), bonded to the amino group, would likely show a significant shift compared to the corresponding carbon in D-lyxose due to the different electronic environment. The other carbons (C-2 to C-5) would also experience subtle shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for β-D-Lyxopyranosylamine (9CI) in D₂O Note: These are predicted values based on D-lyxose data and general principles of NMR spectroscopy. Actual experimental values may vary.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~4.8 (d)~85
2~3.6~70
3~3.8~72
4~3.7~68
5~3.5 (eq), ~4.1 (ax)~62

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For β-D-Lyxopyranosylamine (C₅H₁₁NO₄), the calculated exact mass is approximately 149.0688 g/mol .

In addition to molecular weight determination, mass spectrometry, particularly with tandem MS (MS/MS) capabilities, is used to study the fragmentation patterns of molecules. youtube.comyoutube.com The fragmentation of glycosylamines is influenced by the position of the amino group and the stereochemistry of the sugar. nih.govuab.edumdpi.com Common fragmentation pathways for β-D-Lyxopyranosylamine would likely involve:

Loss of water (H₂O): Dehydration is a common fragmentation pathway for carbohydrates.

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond at the anomeric center.

Cross-ring cleavages: Fragmentation of the pyranose ring itself, which can provide information about the location of substituents.

Table 2: Predicted HRMS Fragmentation of β-D-Lyxopyranosylamine (9CI)

Fragment IonProposed StructurePredicted m/z
[M+H]⁺C₅H₁₂NO₄⁺150.0761
[M-H₂O+H]⁺C₅H₁₀NO₃⁺132.0655
[M-NH₃+H]⁺C₅H₉O₄⁺133.0495
Cross-ring fragmentC₃H₅O₂⁺73.0284

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of β-D-Lyxopyranosylamine would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. The C-H stretching vibrations would appear around 2850-3000 cm⁻¹. The C-O stretching vibrations are expected in the 1000-1300 cm⁻¹ region. The N-H bending vibration would likely be observed around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. nih.govacs.orgresearchgate.netnih.govmetrohm.com The Raman spectrum of β-D-Lyxopyranosylamine would also show characteristic bands for the pyranose ring vibrations. The uniqueness of the Raman spectral fingerprint for different monosaccharides suggests that it would be a valuable tool for identifying β-D-Lyxopyranosylamine. nih.govacs.orgresearchgate.net

Table 3: Characteristic IR and Raman Frequencies for β-D-Lyxopyranosylamine (9CI)

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H/N-H stretch3200-3600 (broad)3200-3600
C-H stretch2850-30002850-3000
N-H bend~1600Weak
C-O stretch1000-13001000-1300
Pyranose ring vibrations700-1200700-1200

X-ray Crystallography and Solid-State Conformational Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. youtube.comyoutube.com A successful crystallographic analysis of β-D-Lyxopyranosylamine would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing its absolute configuration and preferred conformation in the crystal lattice. researchgate.netnih.govrsc.org

While a specific crystal structure for β-D-Lyxopyranosylamine is not publicly available, studies on related pyranose derivatives can provide insight into its likely solid-state conformation. nih.gov For most D-pyranoses, the chair conformation is energetically favored over boat or skew-boat conformations. For β-D-Lyxopyranosylamine, the favored chair conformation would be the one that minimizes steric interactions between the substituents. The anomeric effect, which favors an axial orientation for an electronegative substituent at the anomeric carbon, would also play a role in determining the conformational preference.

Advanced Computational Analysis of Conformational Space

In the absence of extensive experimental data, computational methods are invaluable for exploring the conformational landscape of a molecule. nih.govfrontiersin.orgyoutube.com Molecular mechanics and quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the relative energies of different conformations of β-D-Lyxopyranosylamine. nih.govcore.ac.uk

Such analyses would typically involve a systematic search of the potential energy surface by rotating the single bonds in the molecule. For β-D-Lyxopyranosylamine, this would include rotation around the C-C bonds of the pyranose ring and the C-N bond. The calculations would identify the most stable chair conformations (e.g., ⁴C₁ vs. ¹C₄) and the preferred orientation of the amino and hydroxyl groups. These computational models can predict key structural parameters that can be compared with experimental data from NMR and X-ray crystallography when available.

Derivatives and Analog Synthesis with β D Lyxopyranosylamine 9ci Scaffold

Functionalization Strategies at Hydroxyl and Amine Positions

The functionalization of β-D-lyxopyranosylamine primarily targets its three hydroxyl groups and the primary amine at the anomeric carbon. These modifications are crucial for modulating the compound's solubility, stability, and interaction with biological targets.

Selective protection and deprotection strategies are often employed to achieve regioselective modifications of the hydroxyl groups. Common protecting groups for hydroxyls in carbohydrate chemistry include acetals, silyl (B83357) ethers, and benzyl (B1604629) ethers. Once specific hydroxyl groups are protected, the remaining free hydroxyls can be subjected to various chemical transformations such as acylation, alkylation, or oxidation.

The primary amine at the anomeric position is a key site for introducing structural diversity. It can readily undergo N-acylation with a variety of carboxylic acids, sulfonyl chlorides, and isocyanates to form the corresponding amides, sulfonamides, and ureas. Reductive amination with aldehydes and ketones provides access to N-alkylated derivatives. Furthermore, the amine can serve as a nucleophile in reactions with electrophilic reagents, enabling the attachment of a wide array of functional groups.

A variety of functionalized glycosylamines can be synthesized using different amines, including alkylamines, arylamines, and amino esters, often under solvent-free conditions promoted by mechanical milling, which presents an environmentally friendly approach. researchgate.net

Table 1: Examples of Functionalization Reactions at Hydroxyl and Amine Positions of Glycosylamines

PositionReaction TypeReagent/ConditionFunctional Group Introduced
HydroxylAcylationAcetic anhydride, pyridineAcetate ester
HydroxylAlkylationBenzyl bromide, sodium hydrideBenzyl ether
HydroxylSilylationTert-butyldimethylsilyl chloride, imidazoleTBDMS ether
AmineN-AcylationBenzoyl chloride, triethylamineBenzamide
AmineN-AlkylationBenzaldehyde, sodium cyanoborohydrideBenzylamine
AmineSulfonylationDansyl chloride, pyridineDansyl sulfonamide

Synthesis of Glycosidically Linked Derivatives and Oligosaccharide Analogs

The synthesis of glycosidically linked derivatives and oligosaccharide analogs of β-D-lyxopyranosylamine is essential for mimicking natural glycans and exploring their roles in biological recognition processes. These syntheses typically involve the formation of a glycosidic bond between the lyxopyranosylamine scaffold and another carbohydrate or non-carbohydrate moiety.

One common approach involves the activation of the anomeric position of a suitable glycosyl donor, which then reacts with a hydroxyl group on the β-D-lyxopyranosylamine acceptor. Various glycosylation methods, such as the Koenigs-Knorr reaction or the use of thioglycoside or trichloroacetimidate (B1259523) donors, can be employed. The choice of method depends on the desired stereoselectivity and the protecting groups present on both the donor and acceptor.

Alternatively, the amine group of β-D-lyxopyranosylamine can be used as a handle to link it to other molecules. For instance, it can be acylated with an amino acid to form a glyco-amino acid, a building block for glycopeptides.

Chemo- and Bioconjugation of β-D-Lyxopyranosylamine (9CI)

Chemo- and bioconjugation strategies are employed to attach β-D-lyxopyranosylamine to larger molecules such as proteins, lipids, or synthetic polymers. These conjugates are valuable tools for studying carbohydrate-protein interactions, developing targeted drug delivery systems, and creating novel biomaterials.

For chemoconjugation, the amine group of β-D-lyxopyranosylamine is a convenient point of attachment. It can be reacted with activated esters, isothiocyanates, or other amine-reactive functional groups present on the target molecule. Alternatively, the hydroxyl groups can be functionalized with cross-linking agents.

Bioconjugation often utilizes enzymatic methods to achieve specific and efficient ligation. For example, glycosyltransferases can be used to transfer a lyxopyranosylamine moiety to a specific site on a protein or lipid.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of β-D-lyxopyranosylamine derivatives influences their biological activity. nih.gov By systematically modifying different parts of the molecule and evaluating the resulting changes in activity, researchers can identify the key structural features required for a desired biological effect.

For instance, SAR studies on glycosidase inhibitors have shown that modifications to the hydroxyl groups can significantly impact binding affinity and selectivity. Similarly, altering the substituent on the anomeric amine can influence the compound's pharmacokinetic properties and cellular uptake.

Computational modeling and in silico screening are increasingly used to guide SAR studies. These methods can predict how different structural modifications will affect the binding of the molecule to its target, thereby helping to prioritize the synthesis of the most promising analogs. While specific SAR studies on β-D-lyxopyranosylamine are not widely reported, the principles derived from studies on other glycosylamines and glycosides are applicable. For example, in the context of β-D-xylosidase, the enzyme's activity is influenced by the length of the xylooligosaccharide chain, highlighting the importance of subsites in catalysis. nih.gov

Biochemical Interactions and Glycomimetic Applications of β D Lyxopyranosylamine 9ci

Enzymatic Recognition and Substrate Specificity Profiling

The interaction of glycomimetics like β-D-lyxopyranosylamine with carbohydrate-processing enzymes is a key area of research. These interactions are primarily investigated through studies with glycosyltransferases and glycohydrolases, with a focus on understanding the kinetics and thermodynamics of binding.

Investigations with Glycosyltransferases and Glycohydrolases

While direct experimental data on the interaction of β-D-lyxopyranosylamine with glycosyltransferases and glycohydrolases is not extensively documented in publicly available literature, the behavior of analogous glycopyranosylamines provides a framework for potential interactions. For instance, N-substituted β-D-galactosylamines have been shown to be potent inhibitors of β-D-galactosidase from E. coli, binding to the active site with significantly higher affinity than their non-basic counterparts. researchgate.net This enhanced binding is attributed to the formation of an ion pair between the protonated amine of the inhibitor and an acidic residue in the enzyme's active site. researchgate.net

Similarly, β-glucosylamine has demonstrated inhibitory effects on β-glucosidases. researchgate.net These findings suggest that β-D-lyxopyranosylamine, possessing a similar amine group at the anomeric center, could potentially act as an inhibitor of lyxose-processing enzymes. The specificity of such an interaction would be dictated by the stereochemistry of the hydroxyl groups on the pyranose ring.

Ligand-Enzyme Binding Kinetics and Thermodynamics

Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS) upon binding, provide deeper insights into the forces driving the interaction. These are often determined using techniques like Isothermal Titration Calorimetry (ITC). A large favorable enthalpy change, for example, would suggest strong hydrogen bonding and electrostatic interactions between the inhibitor and the enzyme's active site. researchgate.net

Protein-Carbohydrate Interaction Studies via Biophysical Methods

Beyond enzymatic interactions, the binding of glycomimetics to other carbohydrate-binding proteins, such as lectins, is of significant interest. A variety of biophysical methods are employed to characterize these interactions in detail. While specific biophysical data for β-D-lyxopyranosylamine is limited, the principles of these techniques are broadly applicable.

Commonly used biophysical methods include:

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): Monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time, providing kinetic data (association and dissociation rates) and affinity constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about the conformation of the glycomimetic in solution and can identify the specific atoms involved in the binding interface through techniques like saturation transfer difference (STD) NMR.

X-ray Crystallography: Offers high-resolution structural data of the glycomimetic bound to the protein's active site, revealing the precise three-dimensional arrangement of the complex and the key intermolecular interactions.

Design Principles and Fundamental Research on Carbohydrate Mimetics

The development of effective glycomimetics like β-D-lyxopyranosylamine is guided by specific design principles rooted in the concepts of molecular mimicry and conformational control.

Molecular Mimicry of Natural Carbohydrate Epitopes

The primary goal of a glycomimetic is to mimic the structure and function of a natural carbohydrate ligand. This involves replicating the key functional groups and their spatial arrangement to ensure recognition by the target protein. In the case of β-D-lyxopyranosylamine, the pyranose ring and its hydroxyl groups mimic that of D-lyxose, while the endocyclic nitrogen introduces a positive charge at physiological pH, which can enhance binding to negatively charged residues in a protein's active site. This charge is a key feature that distinguishes it from its natural carbohydrate counterpart.

Conformational Aspects of Glycomimetic Design

The three-dimensional shape, or conformation, of a glycomimetic is critical for its biological activity. For pyranose-based mimics, the chair conformation is typically the most stable. X-ray crystallography and NMR spectroscopy are invaluable tools for determining the preferred conformation of these molecules in both the solid state and in solution. For instance, studies on a derivative, N-p-nitrophenyl-2,3,4-tri-O-acetyl-β-D-lyxopyranosylamine, have contributed to understanding the conformational preferences of the lyxopyranosylamine scaffold. nih.gov The design of glycomimetics often involves modifying the structure to favor a specific conformation that is recognized by the target protein, thereby enhancing binding affinity and specificity.

Application in Probing Biological Recognition Events

Following a comprehensive review of scientific literature and databases, no specific research findings or detailed data regarding the application of β-D-Lyxopyranosylamine (9CI) in probing biological recognition events are presently available. The use of carbohydrate derivatives and glycomimetics is a recognized strategy for investigating carbohydrate-protein interactions, which are fundamental to numerous biological processes. These interactions are often characterized by their specificity and can be studied using synthetic probes that mimic natural carbohydrate structures.

However, specific studies detailing the synthesis of β-D-Lyxopyranosylamine for the purpose of exploring biological recognition, or its subsequent use in assays to probe interactions with lectins, enzymes, or other carbohydrate-binding proteins, have not been identified in publicly accessible research. Consequently, there is no available data on its binding affinities, inhibitory constants, or structural analysis in complex with biological macromolecules.

Due to the absence of this information, a data table summarizing research findings on the application of β-D-Lyxopyranosylamine in this context cannot be provided.

Theoretical and Computational Studies on β D Lyxopyranosylamine 9ci

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For derivatives of β-D-lyxopyranosylamine, such as N-p-nitrophenyl-2,3,4-tri-O-acetyl-β-D-lyxopyranosylamine, DFT has been employed to support experimental findings, particularly in the analysis of NMR spectroscopy data. researchgate.netresearchgate.net

These calculations can provide a detailed picture of electron distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. Such parameters are crucial in predicting the molecule's reactivity, stability, and the nature of intermolecular interactions. For instance, DFT calculations can help in assigning spectral signals and understanding the influence of substituent groups on the electronic environment of the pyranose ring and the anomeric nitrogen.

Table 1: Representative Quantum Chemical Descriptors (Hypothetical for β-D-Lyxopyranosylamine)

DescriptorPredicted ValueSignificance
HOMO Energy -7.2 eVIndicates electron-donating ability; relates to susceptibility to electrophilic attack.
LUMO Energy 1.5 eVIndicates electron-accepting ability; relates to susceptibility to nucleophilic attack.
HOMO-LUMO Gap 8.7 eVCorrelates with chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment 3.5 DReflects the overall polarity of the molecule, influencing solubility and intermolecular forces.
Mulliken Atomic Charges C1: +0.25, N: -0.45Provides insight into local electronic densities and potential sites for electrostatic interactions.

Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from quantum chemical calculations. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a means to explore the conformational flexibility and behavior of molecules in different environments over time. While specific MD studies on β-D-lyxopyranosylamine are not prominent, research on analogous glycosylamines has utilized MD to understand their dynamic behavior. researchgate.net

MD simulations can reveal the preferred conformations of the pyranose ring (e.g., chair or boat forms), the orientation of the amine substituent, and the dynamics of intramolecular hydrogen bonds. Furthermore, by including solvent molecules in the simulation box, the effects of solvation on the conformational landscape can be investigated, providing insights into how the molecule behaves in an aqueous environment. This is critical for understanding its interactions with biological systems.

In Silico Docking and Molecular Modeling of Ligand-Biomacromolecule Interactions

In silico docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. Although no specific docking studies featuring β-D-lyxopyranosylamine as a ligand are readily found in the literature, the general approach is widely applied to carbohydrate-based molecules to explore their potential as enzyme inhibitors or receptor binders. researchgate.net

The process involves generating a 3D model of β-D-lyxopyranosylamine and "docking" it into the active site of a target protein. A scoring function then estimates the binding affinity based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. Such studies could hypothetically identify potential biological targets for β-D-lyxopyranosylamine and guide the design of new derivatives with enhanced binding properties.

QSAR (Quantitative Structure-Activity Relationship) and Predictive Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is a powerful tool in drug discovery and design. While no QSAR models specifically for β-D-lyxopyranosylamine derivatives are published, the methodology is broadly applicable.

A hypothetical QSAR study on a series of β-D-lyxopyranosylamine derivatives would involve:

Synthesizing a library of derivatives with varied substituents.

Measuring their biological activity against a specific target.

Calculating a range of molecular descriptors (e.g., physicochemical properties, topological indices) for each derivative.

Using statistical methods to build a model that correlates the descriptors with the observed activity.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards more potent compounds.

Emerging Research Directions and Interdisciplinary Prospects for β D Lyxopyranosylamine 9ci

Integration in Supramolecular Assemblies and Nanomaterials

The unique stereochemistry of β-D-Lyxopyranosylamine, with its distinct arrangement of hydroxyl and amino groups, makes it an intriguing candidate for the construction of ordered supramolecular assemblies. The ability of sugar molecules to form extensive hydrogen-bonding networks is a cornerstone of their self-assembly properties. In a manner analogous to how L-lysine derivatives can form fibers and ribbons, the amine and hydroxyl functionalities of β-D-lyxopyranosylamine could be exploited to create novel hydrogels, liquid crystals, or other organized structures. nih.gov

The incorporation of β-D-Lyxopyranosylamine into nanomaterials represents another promising frontier. Glyconanoparticles, which are nanoparticles functionalized with a carbohydrate shell, are of significant interest for biomedical applications. The specific stereochemistry of lyxopyranosylamine could influence the hydration, stability, and biological recognition of such nanomaterials. Research in this area would likely focus on the synthesis of lyxopyranosylamine-functionalized polymers and their subsequent assembly into micelles or vesicles for targeted delivery systems.

A hypothetical research trajectory could involve the synthesis of amphiphilic derivatives of β-D-Lyxopyranosylamine, where a hydrophobic tail is attached to the sugar headgroup. The self-assembly of these molecules in aqueous environments could lead to the formation of various nanostructures, the morphology of which would be dictated by the stereochemistry of the lyxopyranosylamine moiety.

Table 1: Potential Supramolecular Structures Incorporating β-D-Lyxopyranosylamine

Supramolecular AssemblyPotential Driving ForcePotential Application
HydrogelsHydrogen bonding, hydrophilic interactionsTissue engineering, drug delivery
Nanofibers/NanoribbonsDirectional hydrogen bonding, π-stacking (if modified)Biosensing, templating for materials synthesis
GlyconanoparticlesCovalent attachment to nanoparticle coreTargeted drug delivery, bio-imaging
Vesicles/MicellesSelf-assembly of amphiphilic derivativesEncapsulation of active molecules

Development of Advanced Analytical Methods for Detection and Quantification

The development of sensitive and selective analytical methods is crucial for studying the behavior of β-D-Lyxopyranosylamine in complex biological and chemical systems. While specific methods for this compound are not established, techniques used for other amino sugars and glycosylamines can be adapted and optimized.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors would be a primary tool. Derivatization of the amino group with a chromophore or fluorophore would enable sensitive detection by UV-Vis or fluorescence detectors. Mass spectrometry (MS) would be indispensable for both identification and quantification, providing accurate mass and fragmentation data. Techniques like gas chromatography-mass spectrometry (GC-MS) could also be employed after appropriate derivatization to make the compound volatile. nih.gov

Capillary electrophoresis (CE) offers another powerful separation technique, particularly for charged derivatives of β-D-Lyxopyranosylamine. Furthermore, the development of enzyme-based assays, potentially using a specific oxidase or dehydrogenase, could lead to highly selective and sensitive detection methods. The principles behind the detection of other sugars, such as the use of enzymatic reactions that produce a measurable signal, could be applied here. thieme-connect.com

Table 2: Potential Analytical Methods for β-D-Lyxopyranosylamine

Analytical TechniquePrinciplePotential Advantages
HPLC-UV/VisSeparation followed by detection of a chromophoreRobustness, quantitative accuracy
HPLC-FluorescenceSeparation followed by detection of a fluorophoreHigh sensitivity
LC-MS/MSSeparation based on chromatography and mass-to-charge ratioHigh selectivity and sensitivity, structural information
GC-MSSeparation of volatile derivatives by gas chromatographyHigh resolution separation
Capillary ElectrophoresisSeparation based on charge and size in an electric fieldHigh efficiency, low sample consumption
Enzyme-based AssaysSpecific enzymatic reaction producing a detectable signalHigh specificity

Exploration of Novel Biocatalytic and Chemoenzymatic Transformations

Biocatalysis and chemoenzymatic synthesis offer elegant and environmentally benign routes to produce and modify complex molecules like β-D-Lyxopyranosylamine. The discovery and engineering of enzymes capable of acting on lyxose and its derivatives are key to unlocking this potential. For instance, a novel D-lyxose isomerase with high specificity has been identified, which could be a starting point for enzymatic conversions. nih.gov

The synthesis of β-D-Lyxopyranosylamine itself could be achieved through biocatalytic amination of D-lyxose. This could involve the use of transaminases or engineered ammonia (B1221849) lyases. Furthermore, once formed, the amino group of β-D-Lyxopyranosylamine can serve as a handle for further chemoenzymatic modifications. For example, enzymatic acylation or glycosylation could be used to attach other molecules, leading to the synthesis of novel glycoconjugates with potentially interesting biological activities.

The combination of chemical and enzymatic steps, known as chemoenzymatic synthesis, provides a powerful toolbox. For example, a chemical synthesis could be used to generate a precursor, which is then stereoselectively modified by an enzyme. This approach could be used to synthesize a variety of derivatives of β-D-Lyxopyranosylamine that would be difficult to obtain through purely chemical methods. The development of biocatalytic routes for unnatural amino acids is a testament to the power of this approach. thieme-connect.comacs.org

Future Trajectories in Fundamental Chemical Biology Research

The unique structure of β-D-Lyxopyranosylamine positions it as a valuable tool for fundamental chemical biology research. As a rare amino sugar, it can be used to probe the specificity of carbohydrate-binding proteins (lectins) and enzymes involved in carbohydrate metabolism. Incorporating β-D-Lyxopyranosylamine into synthetic oligosaccharides or glycopeptides could help to elucidate the structural requirements for molecular recognition events at the cell surface.

Given that D-lyxose itself is a rare sugar that occurs in nature, for example, as a component of bacterial glycolipids, its amino derivative could play a role in mediating interactions with the host immune system. wikipedia.org Synthetic β-D-Lyxopyranosylamine and its derivatives could be used to study these interactions and potentially develop new modulators of immune responses.

Furthermore, the introduction of an amino group into the pyranose ring offers a site for the attachment of fluorescent probes, affinity tags, or cross-linking agents. These modified versions of β-D-Lyxopyranosylamine would be invaluable for studying the localization, trafficking, and interactions of glycoconjugates in living cells. The exploration of such molecular probes is a rapidly growing area of chemical biology.

Q & A

Q. What are the optimal synthetic pathways for beta-D-Lyxopyranosylamine (9CI), and how can purity be validated?

Q. Which spectroscopic techniques are most effective for characterizing beta-D-Lyxopyranosylamine (9CI)?

Methodological Answer:

  • Structural Confirmation :
  • 1^1H/13^13C NMR: Assign anomeric proton (δ 4.8–5.2 ppm) and glycosidic carbon (δ 75–85 ppm).
  • IR Spectroscopy: Identify amine N-H stretches (~3300 cm1^{-1}) and pyranose ring vibrations (950–1200 cm1^{-1}).
    • Quantitative Analysis : Use high-resolution MS (HRMS) for exact mass verification (±2 ppm tolerance). Cross-validate with 2D NMR (COSY, HSQC) for stereochemical confirmation .

Q. How can researchers assess the hydrolytic stability of beta-D-Lyxopyranosylamine (9CI) under physiological conditions?

Methodological Answer:

  • Experimental Design :
  • Incubate the compound in buffers (pH 2.0–7.4) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs).
  • Quantify degradation via LC-MS/MS, tracking parent ion ([M+H]+^+) loss.
    • Key Metrics : Calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) using Arrhenius plots. Use FINER criteria to ensure feasibility (e.g., ethical handling of lab waste) .

Advanced Research Questions

Q. How can contradictory data on the thermodynamic properties of beta-D-Lyxopyranosylamine (9CI) be resolved?

Q. What computational strategies best model the glycosidic bond conformation of beta-D-Lyxopyranosylamine (9CI) in aqueous environments?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate the compound in explicit water (TIP3P model) using AMBER or GROMACS. Monitor the ϕ/ψ\phi/\psi angles of the glycosidic bond over 100 ns trajectories.
  • Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to map potential energy surfaces. Compare with crystallographic data (if available) .

Q. How to design enzyme inhibition assays to study beta-D-Lyxopyranosylamine (9CI)’s interaction with glycosidases?

Methodological Answer:

  • Assay Design :
  • Use fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) in a kinetic assay. Measure KiK_i via Dixon plots.
  • Include positive controls (e.g., deoxynojirimycin) and buffer blanks.
    • Troubleshooting : Address false positives by pre-incubating enzymes with inhibitors. Validate results using SPR (surface plasmon resonance) for binding kinetics .

Methodological Guidance

  • Experimental Rigor : Apply PICO framework to define research scope (e.g., Population: enzyme targets; Intervention: compound concentration; Comparison: known inhibitors; Outcome: IC50IC_{50}) .
  • Literature Integration : Prioritize primary sources (e.g., Journal of Carbohydrate Chemistry) over reviews. Use tools like SciFinder to track synthetic protocols and safety data .
  • Ethical Compliance : Ensure compliance with institutional biosafety protocols, especially when handling reactive intermediates or biological samples .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.